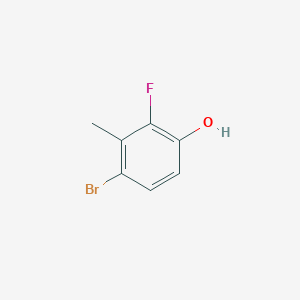

4-Bromo-2-fluoro-3-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-3-methylphenol is a halogenated phenolic compound that is of interest in various fields of chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and fluorinated phenolic compounds, which can be used to infer certain aspects of the compound .

Synthesis Analysis

The synthesis of related fluorophenol compounds has been described using nucleophilic labelling methods starting from precursors such as 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, followed by deprotection to yield the desired fluorophenol . Similarly, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized through condensation reactions with aromatic aminophenols, followed by oxidative polycondensation reactions . These methods suggest potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of brominated phenolic compounds has been characterized using techniques such as X-ray single-crystal diffraction, which provides detailed information on the crystalline structure and molecular geometry . Density functional theory (DFT) calculations have been used to compare the experimental data with theoretical models, confirming the accuracy of the DFT method in reproducing the structure of these compounds .

Chemical Reactions Analysis

The reactivity of brominated phenolic compounds has been explored through various chemical reactions. For instance, the photolysis of 4-bromophenol has been studied, revealing insights into the dynamics of H atom loss processes and the importance of O-H bond fission . Additionally, the interactions between brominated phenolic compounds and DNA bases have been investigated using methods such as electrophilicity-based charge transfer (ECT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated phenolic compounds have been extensively studied. These include thermal, optical, electrochemical, and fluorescent properties, which have been characterized using techniques such as FT-IR, NMR, TG-DTA, DSC, SEC, cyclic voltammetry (CV), and fluorescence analyses . The effects of substituents on these properties have also been discussed, providing insights into how the presence of a methyl group might influence the properties of this compound . Theoretical studies have further contributed to understanding the electronic properties, molecular electrostatic potential, and nonlinear optical properties of these compounds .

Relevant Case Studies

While the provided papers do not include case studies on this compound, they do present case studies on closely related compounds. For example, the synthesis and characterization of various brominated phenolic compounds have been reported, along with their potential applications in materials science due to their photoluminescence and electrochemical properties . These studies can serve as a reference for understanding the potential applications and behavior of this compound in similar contexts.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that phenolic compounds like cresols can cause destruction of bacterial cell membranes .

Mode of Action

It’s known that brominated phenols can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

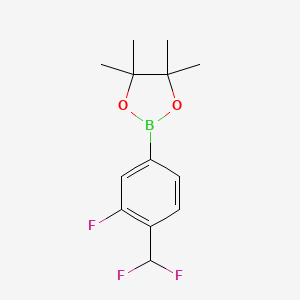

Brominated phenols are known to participate in various organic reactions, including suzuki-miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds.

Pharmacokinetics

It’s known that the compound’s molecular weight is 20503 g/mol , which could influence its bioavailability and pharmacokinetics.

Result of Action

Phenolic compounds like cresols are known to cause destruction of bacterial cell membranes , which could potentially be a result of this compound’s action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-methylphenol. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability .

properties

IUPAC Name |

4-bromo-2-fluoro-3-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLJENRVVKIEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)

![2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019568.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3019571.png)

![Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3019573.png)

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3019574.png)

![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/no-structure.png)

![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B3019578.png)